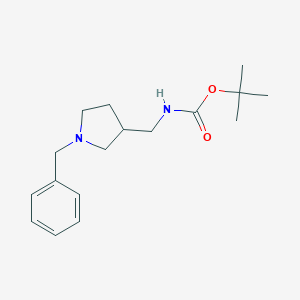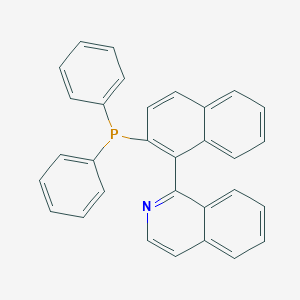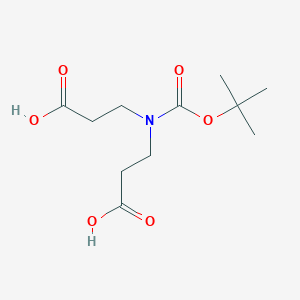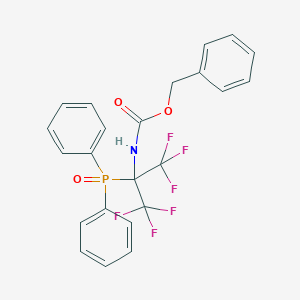
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects, including anticonvulsant and anxiolytic properties.
Mécanisme D'action
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester works by inhibiting GABA transaminase, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can reduce the activity of other neurotransmitters, including glutamate, which is involved in seizures and anxiety. By increasing GABA levels, Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester can have anticonvulsant and anxiolytic effects.
Effets Biochimiques Et Physiologiques
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has been shown to increase GABA levels in the brain, which can have a range of effects on neuronal activity. In addition to its anticonvulsant and anxiolytic properties, Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, like many experimental compounds, Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has some limitations. For example, it has low solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are many potential future directions for research on Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester. One area of interest is the use of Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester in the treatment of epilepsy, anxiety, and addiction in humans. Clinical trials are currently underway to evaluate the safety and efficacy of Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester in these conditions. Additionally, researchers are interested in exploring the potential use of Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, there is ongoing research into the mechanisms of action of Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester, including its effects on other neurotransmitter systems in the brain.
Méthodes De Synthèse
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester can be synthesized using a variety of methods, including reaction of phenylmethylamine with 1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethanone, followed by reaction with carbamic acid.
Applications De Recherche Scientifique
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has been studied extensively in preclinical models for its potential therapeutic uses in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Studies have shown that Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has anticonvulsant effects in animal models of epilepsy, and can reduce anxiety-like behaviors in rodents. Additionally, Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has been shown to reduce cocaine self-administration in rats, suggesting potential use in addiction treatment.
Propriétés
Numéro CAS |
145430-05-3 |
|---|---|
Nom du produit |
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester |
Formule moléculaire |
C23H18F6NO3P |
Poids moléculaire |
501.4 g/mol |
Nom IUPAC |
benzyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C23H18F6NO3P/c24-22(25,26)21(23(27,28)29,30-20(31)33-16-17-10-4-1-5-11-17)34(32,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,30,31) |
Clé InChI |
GZYRPVGTNHFDCN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
145430-05-3 |
Synonymes |
benzyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoro-propan-2-yl)carb amate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



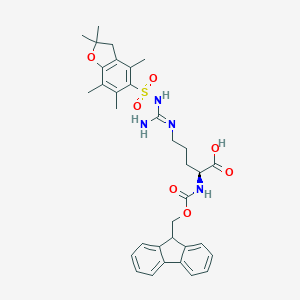
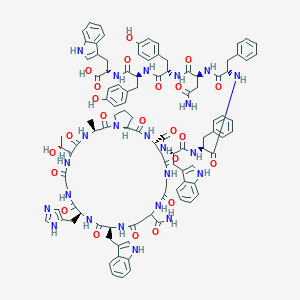
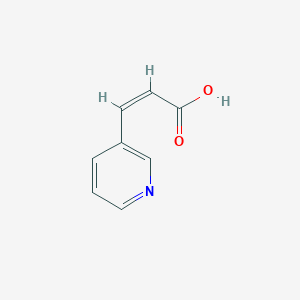
![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)
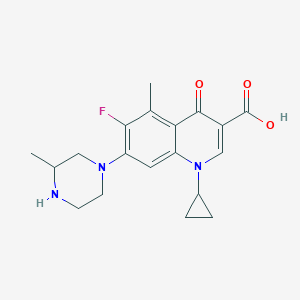


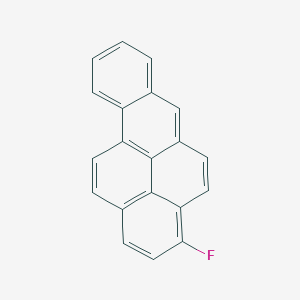
![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
